![molecular formula C14H17N3O3 B017093 5-Methoxycarbonylamino-N-acetyltryptamine CAS No. 190277-13-5](/img/structure/B17093.png)
5-Methoxycarbonylamino-N-acetyltryptamine
Overview
Description
5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and a partial agonist of melatonin receptor 1 (MT1) and MT2 . It has been reported to inhibit forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . It has been used in various in vivo models, particularly in intraocular pressure (IOP) models in rabbits and monkeys .
Molecular Structure Analysis
The molecular formula of 5-MCA-NAT is C14H17N3O3 . The formal name is N-[3-[2-(acetylamino)ethyl]-1H-indol-5-yl]-carbamic acid, methyl ester . The InChi Code is InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) .Physical And Chemical Properties Analysis
5-MCA-NAT is a solid substance . It is slightly soluble in methanol . The molecular weight is 275.3 .Scientific Research Applications
Melatonin Receptor Agonist
5-MCA-NAT is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and MT2 . It inhibits forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 .
Intraocular Pressure Regulation
In vivo studies have shown that ocular administration of 5-MCA-NAT reduces intraocular pressure in control and DBA/2J glaucomatous mice . This suggests potential applications in the treatment of conditions like glaucoma.
Ciliary Adrenoceptor Gene Expression
Research has indicated that 5-MCA-NAT can regulate ciliary adrenoceptor gene expression . This could have implications in eye health and disease.
Internal Standard in LC/MS/MS
5-MCA-NAT has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC/MS/MS) . This helps in the accurate measurement and analysis of other compounds.
Melatonin Concentration Assay
It has also been used as an internal standard in melatonin concentration assay . This is crucial in research involving melatonin, a hormone that regulates sleep and wakefulness.
Pharmacological Research
5-MCA-NAT has been studied for its pharmacological properties . It has micromolar range affinities at the melatonin receptors MT1 and MT2, while in functional studies, 5-MCA-NAT proved to be a powerful MT1/MT2 partial agonist in the sub-micromolar range .
Mechanism of Action
Target of Action
5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) . These receptors are part of the G-protein coupled receptor family and play crucial roles in various physiological processes, including the regulation of circadian rhythms and intraocular pressure .
Mode of Action
5-MCA-NAT interacts with its targets, MT1 and MT2, by binding to these receptors and partially activating them . This interaction inhibits the forskolin-induced production of cyclic adenosine monophosphate (cAMP) in cells expressing human MT1 or MT2 . The inhibition of cAMP production can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
The primary biochemical pathway affected by 5-MCA-NAT involves the regulation of cAMP levels. By acting as a partial agonist of MT1 and MT2, 5-MCA-NAT inhibits the forskolin-induced production of cAMP . This can influence various downstream signaling pathways, potentially leading to changes in cellular functions such as intraocular pressure regulation .
Result of Action
The molecular and cellular effects of 5-MCA-NAT’s action are primarily related to its role as a partial agonist of MT1 and MT2. For instance, in vivo studies have shown that ocular administration of 5-MCA-NAT can reduce intraocular pressure in both control and glaucomatous mice . This suggests that 5-MCA-NAT may have potential therapeutic applications in conditions such as glaucoma .
properties
IUPAC Name |
methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVHKLZCUEJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401560 | |
Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxycarbonylamino-N-acetyltryptamine | |
CAS RN |
190277-13-5 | |
Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190277-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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